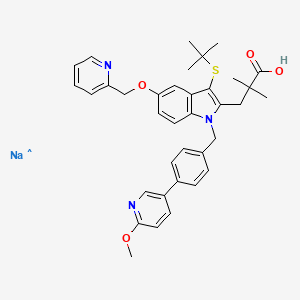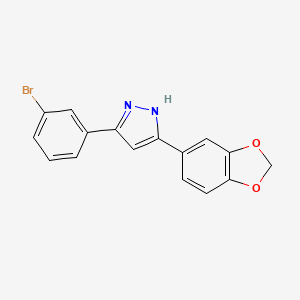
Fusicoplagin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fusicoplagin B is a natural product found in Plagiochila sciophila with data available.
Aplicaciones Científicas De Investigación
Discovery and Chemical Characterization
- Identification: Fusicoplagin B is identified as one of the novel fusicoccane diterpenoids, along with fusicoplagins A, C, and D, isolated from the liverwort Plagiochila acanthophylla subsp. japonica. Its structure was determined through spectroscopic methods, chemical transformations, and X-ray crystallographic analysis (Hashimoto et al., 1985).
Biological Activity and Therapeutic Potential
- Antibacterial Activity: Periconicins, which include similar fusicoccane diterpenes, were isolated from an endophytic fungus Periconia sp. These compounds, including structures similar to fusicoplagin B, demonstrated notable antibacterial activities (Kim et al., 2004).
- Diverse Biological Functions: Fusicoccanes like fusicoplagin B have been recognized for their surprising biological functions. These compounds are found in both lower (liverworts) and higher plants and exhibit intriguing biological activities, emphasizing their potential in plant and animal biology (De Boer & Van Leeuwen, 2012).
Propiedades
Número CAS |
101390-91-4 |
|---|---|
Nombre del producto |
Fusicoplagin B |
Fórmula molecular |
C26H40O8 |
Peso molecular |
480.598 |
Nombre IUPAC |
[(1S,3R,5S,7R,8R,9S,10R,11S,12R)-9,10-diacetyloxy-5,12-dihydroxy-8-methyl-4-methylidene-12-propan-2-yl-1-tricyclo[9.3.0.03,7]tetradecanyl]methyl acetate |
InChI |
InChI=1S/C26H40O8/c1-13(2)26(31)9-8-25(12-32-16(5)27)11-20-14(3)21(30)10-19(20)15(4)22(33-17(6)28)23(24(25)26)34-18(7)29/h13,15,19-24,30-31H,3,8-12H2,1-2,4-7H3/t15-,19+,20+,21+,22+,23+,24-,25-,26-/m1/s1 |
Clave InChI |
MHTPILXDDYFGCC-FIDWFZPYSA-N |
SMILES |
CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)OC(=O)C)(C(C)C)O)COC(=O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



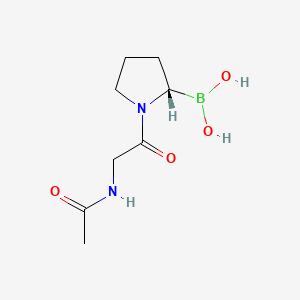
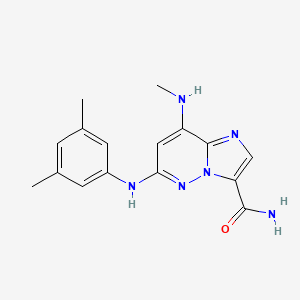
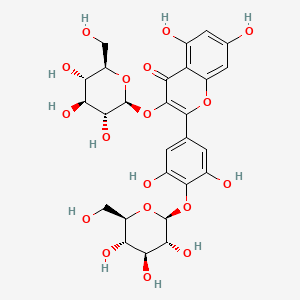
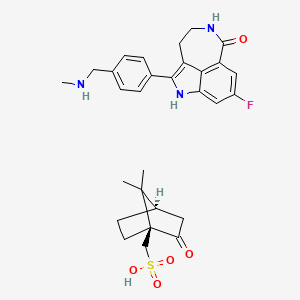


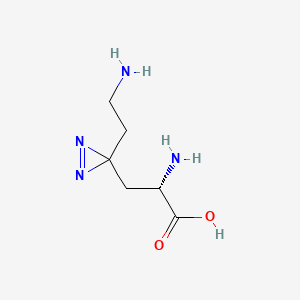
![Benzoic acid, 2-ethyl-3-methoxy-, 2-(3,5-dimethylbenzoyl)-2-[(1R)-1-(1,1-dimethylethyl)butyl]hydrazide](/img/structure/B560628.png)

